(Methylenebis(oxymethyleneoxy))bis(ethylbenzene)

High-temperature solvent Thermal stability Processing window

(Methylenebis(oxymethyleneoxy))bis(ethylbenzene) (CAS 94248-02-9) is an aromatic ether solvent classified under the EINECS inventory (304-272-4) and commercially supplied as a high-boiling, aprotic liquid. Its molecular formula is C19H24O4 with a molecular weight of 316.39 g/mol, and its IUPAC name is 1-ethyl-2-[(2-ethylphenoxy)methoxymethoxymethoxy]benzene.

Molecular Formula C19H24O4
Molecular Weight 316.4 g/mol
CAS No. 94248-02-9
Cat. No. B12666844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Methylenebis(oxymethyleneoxy))bis(ethylbenzene)
CAS94248-02-9
Molecular FormulaC19H24O4
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1OCOCOCOC2=CC=CC=C2CC
InChIInChI=1S/C19H24O4/c1-3-16-9-5-7-11-18(16)22-14-20-13-21-15-23-19-12-8-6-10-17(19)4-2/h5-12H,3-4,13-15H2,1-2H3
InChIKeyVTBHDXAWHDYYGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (Methylenebis(oxymethyleneoxy))bis(ethylbenzene) (CAS 94248-02-9) – A Procurement-Focused Physicochemical Profile


(Methylenebis(oxymethyleneoxy))bis(ethylbenzene) (CAS 94248-02-9) is an aromatic ether solvent classified under the EINECS inventory (304-272-4) and commercially supplied as a high-boiling, aprotic liquid [1]. Its molecular formula is C19H24O4 with a molecular weight of 316.39 g/mol, and its IUPAC name is 1-ethyl-2-[(2-ethylphenoxy)methoxymethoxymethoxy]benzene . The compound contains zero hydrogen bond donors, four hydrogen bond acceptors, and ten rotatable bonds, resulting in a topological polar surface area of 36.9 Ų and a calculated LogP of 4.76 [2][3]. These physicochemical attributes define its behavior in high-temperature, non-polar environments and distinguish it from more polar or lower-boiling solvent alternatives.

Why In‑Class Solvent Substitution Fails for (Methylenebis(oxymethyleneoxy))bis(ethylbenzene) – The Risk of Blind Solvent Swapping


Industrial solvents are frequently interchanged based on a single property such as boiling point, yet (Methylenebis(oxymethyleneoxy))bis(ethylbenzene) demonstrates that even compounds grouped under the same “high‑boiling solvent” category differ substantially across multiple orthogonal parameters – LogP, hydrogen‑bond donor count, polar surface area, and flash point – that collectively govern solubility, selectivity, thermal safety, and chromatographic behavior . Substituting a dibasic ester or a benzyl alcohol for this compound without verifying the full physicochemical profile can lead to unintended phase separation, altered reaction kinetics, or reduced safety margins in high‑temperature processes.

Head‑to‑Head Quantitative Differentiation of (Methylenebis(oxymethyleneoxy))bis(ethylbenzene) Against Common High‑Boiling Industrial Solvents


Boiling Point Elevation vs. Dibasic Ester (DBE): >200 °C Higher Thermal Ceiling

The target compound exhibits a boiling point of 423.4 °C at 760 mmHg, which is 198–227 °C higher than the boiling range of dibasic ester solvents (DBE, 196–225 °C) . This differential enables liquid-phase processing at temperatures where DBE would rapidly evaporate or require pressurization.

High-temperature solvent Thermal stability Processing window

Flash Point Advantage Over Dibasic Ester: +20 °C Safety Margin in High‑Temperature Operations

The target compound has a flash point of 120.3 °C, which is approximately 20 °C higher than the closed‑cup flash point of 100 °C reported for dibasic ester solvents [1]. This elevation provides a measurable safety buffer for processes operating near the DBE flammability threshold.

Flammability safety High-temperature processing Regulatory compliance

LogP Differentiation vs. Benzyl Alcohol: 4.76 vs. 1.1 – Hydrophobicity Drives Non‑Polar Selectivity

The target compound demonstrates a calculated LogP of 4.76, which is approximately 3.7 log units higher than that of benzyl alcohol (LogP ≈ 1.1) [1][2]. This places the target compound firmly in the highly hydrophobic regime, indicating markedly different partitioning behavior between aqueous and organic phases.

Partition coefficient Hydrophobicity Non-polar extraction

Hydrogen‑Bond Donor Absence vs. Benzyl Alcohol: HBD=0 Eliminates Protic Interference

The target compound possesses zero hydrogen‑bond donors (HBD=0), whereas benzyl alcohol possesses one hydroxyl group (HBD=1) [1]. This structural difference eliminates the possibility of hydrogen‑bond donation by the solvent, rendering it truly aprotic and inert toward water‑sensitive or protic‑sensitive chemistries.

Hydrogen bonding Aprotic solvent Reaction compatibility

Polar Surface Area Differentiation vs. Benzyl Alcohol: PSA=36.9 Ų Enables Distinct Chromatographic Retention

The target compound exhibits a topological polar surface area (PSA) of 36.9 Ų, which is approximately 83% larger than benzyl alcohol's PSA of 20.2 Ų [1][2]. This increased PSA, combined with higher LogP and zero HBD, produces unique retention behavior on reverse‑phase HPLC columns, enabling baseline separation from more polar, lower‑PSA analytes under isocratic conditions [3].

Chromatographic selectivity Polar surface area RP-HPLC method development

Rotatable Bond Flexibility vs. Benzyl Alcohol: 10 Rotatable Bonds Enable Greater Conformational Adaptability

The target compound contains 10 rotatable bonds, compared to benzyl alcohol's single rotatable bond [1]. This tenfold increase in conformational freedom allows the target molecule to adopt a wider range of geometries, potentially enhancing its ability to solvate flexible polymer chains or to conform to irregular surfaces in coating and formulation applications.

Molecular flexibility Solvation dynamics Polymer compatibility

Optimal Deployment Scenarios for (Methylenebis(oxymethyleneoxy))bis(ethylbenzene) Based on Validated Differentiation Evidence


High‑Temperature Polymer Processing and Curing

With a boiling point 198–227 °C higher than dibasic ester solvents , this compound serves as a liquid‑phase medium for polymer synthesis, melt processing, or thermoset curing that requires sustained temperatures above 250 °C without solvent boil‑off. Its zero hydrogen‑bond donor count additionally prevents unwanted side reactions with isocyanate or epoxy curing agents [1]. Relevant for: polyimide precursor processing, high‑temperature composite fabrication, and specialty elastomer compounding.

Non‑Polar Extraction and Hydrophobic Analyte Enrichment

The LogP advantage of +3.7 units over benzyl alcohol [2] makes this compound a superior extraction solvent for lipophilic analytes (e.g., polycyclic aromatic hydrocarbons, fat‑soluble vitamins, or non‑polar pharmaceutical intermediates) where benzyl alcohol’s moderate polarity would result in poor partition coefficients. Applications include sample preparation for GC‑MS, environmental contaminant isolation, and natural product extraction.

Flammability‑Sensitive Industrial Operations Above 100 °C

The flash point of 120.3 °C – 20 °C higher than the 100 °C threshold of dibasic ester solvents – provides a critical safety advantage in heated mixing, coating, or cleaning processes where the operating temperature routinely exceeds 100 °C. This margin may qualify the solvent for application under less stringent flammable‑liquid handling protocols, reducing facility compliance costs.

Reverse‑Phase HPLC Method Development as a Hydrophobic Internal Standard

The compound’s combination of high LogP (4.76), moderate PSA (36.9 Ų), and zero HBD gives it a unique retention window on C18 columns under isocratic conditions [3][4]. It serves as a non‑interfering internal standard or system suitability marker for methods targeting hydrophobic impurities, where benzyl alcohol would elute in the solvent front and fail to provide meaningful retention time validation.

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